4-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}pyridine
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Overview
Description
4-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound with a molecular weight of 338.4 g/mol . This compound features a cyclohexyl ring substituted with two fluorine atoms, a piperidine ring, and a pyridine moiety connected via a methanone bridge. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Piperidine Ring Formation: The piperidine ring is synthesized through a Mannich reaction, involving formaldehyde, a primary or secondary amine, and a carbonyl compound.
Coupling Reactions: The pyridine moiety is introduced via a nucleophilic substitution reaction, where the pyridine ring is coupled with the piperidine derivative.
Final Assembly: The final step involves the formation of the methanone bridge, connecting the cyclohexyl and piperidine rings with the pyridine moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
4-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the methanone group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated cyclohexyl ring, where nucleophiles such as amines or thiols replace the fluorine atoms.
Hydrolysis: Acidic or basic hydrolysis can break down the methanone bridge, leading to the formation of separate cyclohexyl and piperidine derivatives.
Scientific Research Applications
4-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as metabolism or signal transduction .
Comparison with Similar Compounds
4-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}pyridine can be compared with similar compounds such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound also features a piperidine ring and is used in the development of targeted protein degraders.
4-(Dimethylamino)pyridine: Known for its use as a catalyst in organic synthesis, this compound shares the pyridine moiety with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O2/c19-18(20)7-3-15(4-8-18)17(23)22-11-1-2-14(12-22)13-24-16-5-9-21-10-6-16/h5-6,9-10,14-15H,1-4,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXLOXDLAYWHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCC(CC2)(F)F)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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